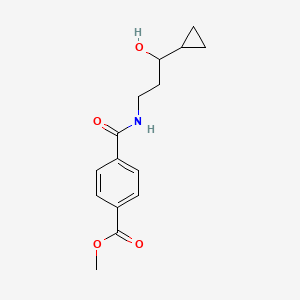
Methyl 4-((3-cyclopropyl-3-hydroxypropyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “Methyl 4-((3-cyclopropyl-3-hydroxypropyl)carbamoyl)benzoate” involves a cyclopropyl group, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring . The molecule also contains a carbamoyl group (NH2CO-) and a benzoate group (C6H5COO-), which is an ester .科学的研究の応用
1. Synthesis and Chemical Transformation
Methyl 4-((3-cyclopropyl-3-hydroxypropyl)carbamoyl)benzoate and related compounds have been utilized in various synthetic and chemical transformation processes. For instance, Corsaro et al. (2006) explored the transformation of cyclopropyl derivatives into gabosines and deoxy-carbahexoses, highlighting the role of such compounds in the synthesis of carba-sugar enones Corsaro et al., 2006. Additionally, Kischel et al. (2007) demonstrated the use of similar compounds in iron-catalyzed benzylation reactions, which are significant for the synthesis of pharmaceutically relevant molecules Kischel et al., 2007.
2. Polymerization and Material Science
In the field of material science and polymerization, compounds like Methyl 4-((3-cyclopropyl-3-hydroxypropyl)carbamoyl)benzoate are instrumental. Guillaneuf et al. (2010) discussed their role in nitroxide-mediated photopolymerization, which is crucial for developing new polymeric materials Guillaneuf et al., 2010. Ates et al. (2015) further emphasized the potential of such compounds in supercapacitor and biosensor applications, due to their unique electron-donating and withdrawing properties Ates et al., 2015.
3. Crystal Engineering and Structural Studies
Research by Johnstone et al. (2010) illustrates the use of similar molecules in crystal engineering, particularly in inducing phase transitions in high-Z' structures, which has implications in the design of crystalline materials Johnstone et al., 2010.
4. Biochemical Applications
The compound and its analogs have been studied for their interactions with biological systems. Lim et al. (2002) explored the activity of Arabidopsis glycosyltransferases towards benzoates, indicating the biological relevance of such compounds in plant metabolism Lim et al., 2002.
特性
IUPAC Name |
methyl 4-[(3-cyclopropyl-3-hydroxypropyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-20-15(19)12-6-4-11(5-7-12)14(18)16-9-8-13(17)10-2-3-10/h4-7,10,13,17H,2-3,8-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOOERZABNGFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-cyclopropyl-3-hydroxypropyl)carbamoyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

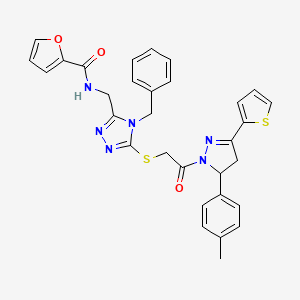
![3-isopentyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721620.png)
![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2721621.png)

![(E)-3-[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2721623.png)
![3-(3,4-Dimethoxyphenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2721626.png)
![4-[[2-(9-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2721627.png)

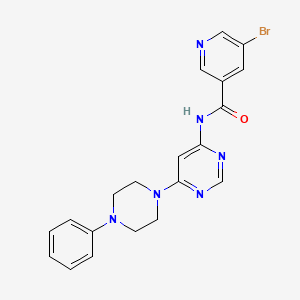
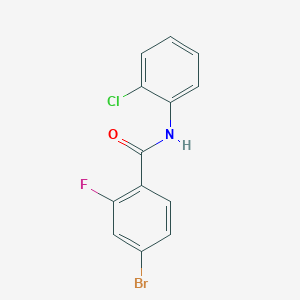
![N-[3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-yl]prop-2-enamide](/img/structure/B2721632.png)
![(E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(3-methoxyphenyl)acetamide](/img/structure/B2721633.png)
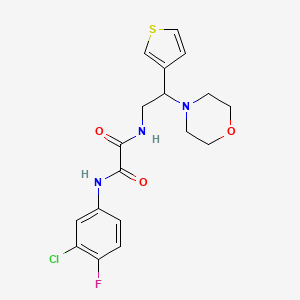
![4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxylic acid](/img/structure/B2721638.png)